(4-Chlorophenyl)acetamidoxime

Overview

Description

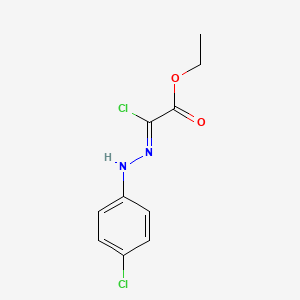

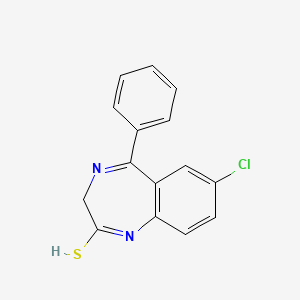

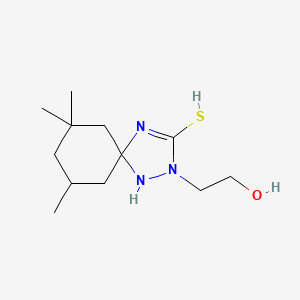

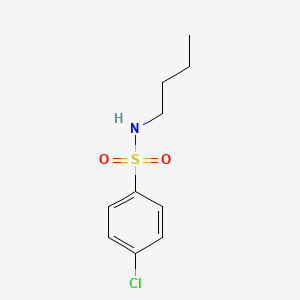

(4-Chlorophenyl)acetamidoxime is a useful research compound. Its molecular formula is C8H9ClN2O and its molecular weight is 184.62 g/mol. The purity is usually 95%.

BenchChem offers high-quality (4-Chlorophenyl)acetamidoxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Chlorophenyl)acetamidoxime including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Agents : 2-(4-Chlorophenyl)-N-(4-oxo-2-aryl(1,3 thiazolidin-3-yl))acetamides have been synthesized and evaluated for their antibacterial activity against gram +ve and gram -ve bacteria like S. aureus and E. coli. These compounds showed moderate to good activity, indicating their potential application as antibacterial agents (Desai et al., 2008).

Antiseptic Analysis : Studies on Chlorhexidine, which contain similar chlorophenyl structures, focus on its analysis in biological materials, including the identification of degradation products like 4-chloroaniline. These are crucial in understanding the antiseptic's resorption, elimination, and potential toxic degradation products (Below et al., 2004).

Antiviral and Antiapoptotic Effects : A novel anilidoquinoline derivative related to 2-chlorophenyl acetamide demonstrated significant antiviral and antiapoptotic effects in vitro. This indicates its potential therapeutic application in treating viral diseases like Japanese encephalitis (Ghosh et al., 2008).

Photocatalytic Decomposition : Fe3O4-Cr2O3 magnetic nanocomposite has been synthesized for the efficient photocatalytic decomposition of 4-chlorophenol in water. This addresses environmental concerns of chlorophenols as highly toxic and non-biodegradable organic contaminants (Singh et al., 2017).

Biodegradation of Environmental Contaminants : A Dehalobacter species strain TCP1 capable of dechlorinating chlorophenols like 2,4,6-trichlorophenol to 4-monochlorophenol was isolated. This strain represents a promising candidate for the bioremediation of chlorophenol contaminated sites, expanding our understanding of metabolic capabilities of Dehalobacter species (Wang et al., 2014).

Bioreactor Design for Contaminant Removal : An investigation into the biodegradation and physical removal of 4-chlorophenol by a mixed microbial consortium in an Airlift packed bed bioreactor (ALPBB) offers insights into designing bioreactors for handling hazardous contaminants (Azizi et al., 2021).

properties

IUPAC Name |

2-(4-chlorophenyl)-N'-hydroxyethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c9-7-3-1-6(2-4-7)5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLNLOCIMTRRCHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=NO)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Chlorophenyl)acetamidoxime | |

CAS RN |

925252-84-2 | |

| Record name | [C(Z)]-4-Chloro-N-hydroxybenzeneethanimidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=925252-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

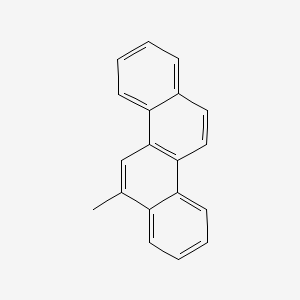

![2,6-Diphenylbenzo[1,2-d:5,4-d']bisoxazole](/img/structure/B7785625.png)

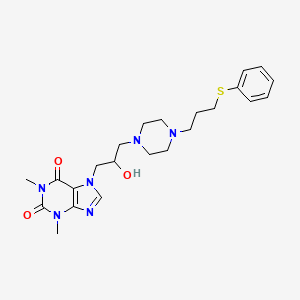

![benzyl N-[2-hydrazino-1-(1H-imidazol-2-ylmethyl)-2-oxoethyl]carbamate](/img/structure/B7785630.png)